molecular formula C20H23N3O4S B4706265 6-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one

6-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B4706265
M. Wt: 401.5 g/mol
InChI Key: NVFXHMHVVTWRIJ-UHFFFAOYSA-N
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Description

6-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BZP-SO and is a sulfonamide derivative of benzoxazine. BZP-SO has been found to exhibit several biochemical and physiological effects, making it a valuable tool in scientific research.

Mechanism of Action

The mechanism of action of BZP-SO is not fully understood. However, it has been suggested that BZP-SO acts as a positive allosteric modulator of the GABA-A receptor. This receptor is the primary inhibitory receptor in the brain, and its modulation by BZP-SO may explain its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
BZP-SO has been found to exhibit several biochemical and physiological effects. In addition to its anxiolytic and antidepressant-like effects, BZP-SO has been found to exhibit anticonvulsant properties. BZP-SO has also been found to modulate the activity of the dopamine transporter, which may explain its potential as a treatment for drug addiction.

Advantages and Limitations for Lab Experiments

One of the significant advantages of BZP-SO is its ability to cross the blood-brain barrier, making it an excellent tool for studying the central nervous system. BZP-SO is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of BZP-SO is its potential toxicity, which must be taken into consideration when using it in lab experiments.

Future Directions

There are several future directions for the use of BZP-SO in scientific research. One potential application is in the study of drug addiction and the development of new treatments for addiction. BZP-SO may also have potential as a treatment for anxiety and depression, and further research in this area is warranted. Additionally, the use of BZP-SO as a tool for studying the central nervous system may lead to new insights into the workings of the brain and the development of new treatments for neurological disorders.
Conclusion
In conclusion, BZP-SO is a valuable tool in scientific research, with applications in neuroscience, pharmacology, and medicinal chemistry. Its ability to cross the blood-brain barrier and exhibit anxiolytic and antidepressant-like effects make it a promising candidate for the development of new treatments for anxiety, depression, and drug addiction. Further research in this area is warranted, and the potential applications of BZP-SO in scientific research are vast.

Scientific Research Applications

BZP-SO has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. One of the significant applications of BZP-SO is in the study of the central nervous system. BZP-SO has been found to exhibit anxiolytic and antidepressant-like effects in animal models, making it a valuable tool in the study of anxiety and depression.

properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)sulfonyl-4-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-21-18-13-17(7-8-19(18)27-15-20(21)24)28(25,26)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFXHMHVVTWRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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